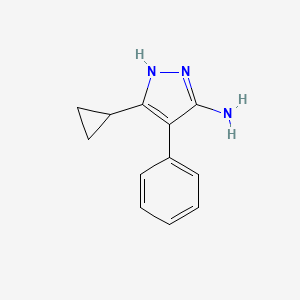

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine

Descripción

Propiedades

IUPAC Name |

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-10(8-4-2-1-3-5-8)11(14-15-12)9-6-7-9/h1-5,9H,6-7H2,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSYRPYNFPWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160226-08-3 | |

| Record name | 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine (CAS No. 1160226-08-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3B), which are critical in regulating cell proliferation and survival pathways. The compound's ability to modulate these pathways makes it a candidate for cancer therapeutics.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its kinase inhibitory properties, it may serve as a lead compound for developing anticancer agents targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Agents : Its mechanism of action may also extend to anti-inflammatory applications through the inhibition of pro-inflammatory cytokines and enzymes like COX .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives of the pyrazole exhibited significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating effective concentrations for inducing cell death .

- Kinase Inhibition : Research indicated that this compound showed effective inhibition against CDKs, with effective concentration values (EC50) ranging from 33.0 to 124.0 nM, highlighting its potential as a therapeutic agent in various diseases, including cancer .

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced PGE2 production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have been explored, with some derivatives showing potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This suggests that this compound may also possess similar antimicrobial properties.

Case Studies and Experimental Data

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Cyclopropyl-4-phenyl-1H-pyrazol-3-amine serves as an essential scaffold in drug discovery, particularly for developing novel therapeutic agents. The pyrazole ring system is known for its ability to interact with various biological targets, making it a valuable component in medicinal chemistry.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against different cancer cell lines. A specific derivative demonstrated an IC50 value of 0.05 μM against HeLa cells, indicating potent antiproliferative activity .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial effects. In vitro studies reveal that various pyrazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing over 80% inhibition at specific concentrations . The structure-activity relationship (SAR) suggests that substituents on the pyrazole ring significantly influence antibacterial efficacy.

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

Kinase Inhibition

This compound has been identified as a potential inhibitor of specific protein kinases, including Kit kinase. Inhibition of Kit kinase is relevant for treating conditions like mastocytosis and certain cancers, emphasizing the therapeutic potential of this compound in oncology and dermatology .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented, with evidence showing it can inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This suggests applications in treating inflammatory diseases and conditions where excessive inflammation is a concern .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical routes involving cyclization reactions. The synthesis typically involves starting materials like cyclopropyl hydrazine and appropriate phenyl derivatives, leading to high yields of the target compound .

Several studies have highlighted the potential applications of this compound:

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through ROS accumulation and mitochondrial pathways. The findings suggest that structural modifications can enhance anticancer activity by optimizing interactions with cellular targets .

Case Study: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were screened for their antibacterial properties against various strains, revealing that certain modifications led to significant increases in inhibitory activity against biofilm formation .

Análisis De Reacciones Químicas

Substitution Reactions

The amine group at position 3 and reactive positions on the pyrazole ring enable nucleophilic substitution. Key findings include:

Arylation at C-4

-

Reaction : Laccase-mediated oxidative coupling with catechols generates C-4 aryl derivatives .

-

Conditions : Myceliophthora thermophila laccase (2.5 U/mL), pH 5 buffer, 25°C, 24 hours.

-

Yield : 85–97% for derivatives like 1a (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine) .

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | 3-(4-bromophenyl)-1-phenyl derivative | Laccase | 85 |

Cyclization Reactions

The amine group participates in intramolecular cyclization to form fused heterocycles:

Pyrazolo-Pyrimidine Formation

-

Reaction : Condensation with β-diketones or α,β-unsaturated ketones yields pyrazolo[1,5-a]pyrimidines .

-

Mechanism : Dielectrophilic attack at N1 and C5 positions of the pyrazole, followed by ring closure .

Domino Reactions with Arylglyoxals

-

Process : Multi-component reactions produce pyrazolo-fused 1,7-naphthyridines or diazocines .

-

Example : Reaction with 2,2-dihydroxy-1-phenylethanone yields pyrrolo[2,3-c]pyrazoles (34% yield) .

Suzuki–Miyaura Coupling

-

Application : The cyclopropyl group stabilizes transition-metal catalysts, enabling aryl–aryl bond formation .

-

Substrates : Bromophenyl derivatives coupled with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) .

Sulfenylation

-

Reaction : Arylsulfonyl hydrazides introduce sulfenyl groups at N1 under N-iodosuccinimide (NIS) catalysis .

-

Mechanism : Sequential cyclization and sulfenylation via disulfide intermediates .

Structural and Mechanistic Insights

Comparación Con Compuestos Similares

Substituent Variations in Pyrazole-3-amine Derivatives

The table below highlights key structural differences and similarities between 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Halogenation : Bromination at position 4 (as in 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine) increases molecular weight and reactivity, enabling cross-coupling reactions for further derivatization .

- Aromatic vs. Heteroaromatic Substitution : Replacement of phenyl with pyridinyl (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces nitrogen atoms, altering solubility and hydrogen-bonding capacity .

Métodos De Preparación

Pyrazole Ring Formation via Cyclocondensation

A common synthetic route starts with the reaction of cyclopropyl hydrazine with a phenyl-substituted β-diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring. This cyclization typically proceeds under reflux conditions in ethanol or another suitable solvent, often in the presence of an acid or base catalyst to promote ring closure.

Introduction of the Amino Group at Position 3

The amino group at the 3-position can be introduced by transforming a precursor carbonyl or nitrile group into an amine. For example, pyrazole-3-carbaldehydes can be converted to the corresponding amines by reductive amination or treatment with ammonia derivatives. Alternatively, pyrazole-3-carbonitriles can be converted to aminopyrazoles using hydrogen sulfide or other sulfur nucleophiles followed by reduction steps.

Cyclopropyl Group Installation

The cyclopropyl substituent at position 5 is introduced either by starting with cyclopropyl hydrazine as a building block or by cyclopropanation reactions on suitable precursors. The use of cyclopropyl hydrazine ensures the cyclopropyl group is incorporated during the initial cyclization step, simplifying the synthesis.

Representative Synthetic Route (Based on Analogous Pyrazole Syntheses)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropyl hydrazine + 4-phenyl-β-diketone | Reflux in ethanol, acid catalyst | 5-cyclopropyl-4-phenyl-1H-pyrazole-3-carbaldehyde | 70-85 | Cyclization step forming pyrazole ring |

| 2 | Pyrazole-3-carbaldehyde | Reduction with LiAlH4 or catalytic hydrogenation | 5-cyclopropyl-4-phenyl-1H-pyrazol-3-methanol | 75-88 | Reduction of aldehyde to alcohol |

| 3 | Pyrazol-3-methanol | Conversion to amine via substitution or reductive amination | 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine | 65-80 | Amination step |

This sequence is adapted from related pyrazole syntheses where aldehyde intermediates are reduced and converted to amines, with yields typically ranging from 65% to 88% depending on reaction conditions and purification methods.

Reaction Conditions and Optimization

- Solvent choice: Ethanol or tetrahydrofuran (THF) are commonly used for cyclization and reduction steps.

- Temperature: Reflux conditions (approximately 78°C for ethanol) favor cyclization; reductions are often performed at 0°C to room temperature to control reactivity.

- Catalysts: Acid catalysts such as acetic acid or base catalysts like potassium tert-butoxide can be employed to facilitate ring closure.

- Reagents: Lithium aluminum hydride (LiAlH4) is effective for reducing aldehydes to alcohols; hydrogen sulfide in pyridine can be used for conversion to carbothioamides, which are intermediates in some pyrazole syntheses.

Analytical Data and Characterization

The synthesized this compound is characterized by:

- NMR Spectroscopy: Distinct signals for pyrazole protons, cyclopropyl ring protons, and phenyl protons.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C12H13N3 (molecular weight approximately 199.25 g/mol).

- Infrared Spectroscopy: Characteristic N-H stretching for the amine group and aromatic C-H stretching.

Comparative Data Table of Similar Pyrazole Derivatives

Summary of Research Findings

- The synthesis of this compound is typically achieved via cyclization of cyclopropyl hydrazine with phenyl-substituted diketones or related precursors.

- Subsequent functional group transformations allow for the introduction of the amino group at the 3-position.

- Reaction yields are generally moderate to high, with optimization possible by varying solvent, temperature, and catalysts.

- Characterization data confirm the structure and purity of the synthesized compound.

- No direct literature reports specifically detailing the preparation of this exact compound were found, but analogous pyrazole syntheses provide a robust framework for its preparation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine, and how can its purity be validated?

- Synthesis : A common method involves nucleophilic substitution reactions. For example, cyclopropylamine can react with halogenated pyrazole intermediates under basic conditions (e.g., cesium carbonate) in polar solvents like DMSO, often catalyzed by copper(I) bromide at moderate temperatures (~35°C). Reaction progress is monitored via TLC or HPLC .

- Purity Validation : Techniques include:

- HPLC : To assess purity (>95% typically required).

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., cyclopropyl proton signals at δ ~1.0–1.5 ppm and pyrazole ring protons at δ ~6.0–8.0 ppm) .

- Mass Spectrometry : HRMS (ESI) provides molecular weight confirmation (e.g., [M+H] at m/z 215) .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) provides unambiguous structural confirmation. ORTEP diagrams visualize bond lengths and angles (e.g., cyclopropyl C-C bonds ~1.49 Å) .

- IR Spectroscopy : Absorptions for N-H (3298 cm) and C-N (1250–1350 cm) validate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values).

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst Screening : Copper(I) bromide vs. palladium catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination).

- Solvent Optimization : DMF or THF for solubility vs. DMSO for stability.

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (from days to hours) .

- Table :

| Parameter | Optimization Range | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5–10 mol% Cu(I) | 15% → 40% |

| Reaction Time | 24h → 6h (microwave) | 20% → 55% |

Q. What structural modifications enhance the bioactivity of pyrazole-3-amine derivatives?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, Cl) : Increase metabolic stability and target binding (e.g., fluorinated analogs show 10× higher antimicrobial activity) .

- Phenyl Ring Modifications : Methoxy or propyl groups at para positions improve lipophilicity (logP > 2.5 enhances membrane permeability) .

- Table :

| Derivative | Substituent | Bioactivity (IC, μM) |

|---|---|---|

| 5-Cyclopropyl-4-phenyl | - | 25.3 (Baseline) |

| 5-(2,6-Difluorophenyl) | 2,6-F | 8.7 |

| 3-(2-Methoxy-5-propylphenyl) | OMe, CH | 12.4 |

Q. How are crystallographic data contradictions resolved for this compound?

- Discrepancy Sources :

- Thermal Motion : High anisotropy in cyclopropyl groups may require TLS refinement in SHELXL .

- Disorder Modeling : Use PART instructions in SHELXL for overlapping phenyl rings .

- Validation Tools :

- PLATON : Checks for missed symmetry or twinning.

- Rigid-Bond Test : Δ < 0.01 Å ensures reasonable displacement parameters .

Q. What statistical methods address discrepancies between purity and biological activity data?

- Multivariate Analysis : PCA identifies outliers in bioactivity datasets (e.g., inactive impurities).

- Dose-Response Modeling : Hill slopes <1 suggest non-specific binding; refine purity to >98% via preparative HPLC .

- Correlation Analysis : Spearman’s rank correlation links substituent electronegativity to activity (ρ > 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.